2-(2,4-Diaminophenoxy)ethanol sulfate
Overview
Description
2-(2,4-Diaminophenoxy)ethanol sulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its role as an oxidative hair dye ingredient, providing color to hair when mixed with hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate typically involves the reaction of 2,4-diaminophenol with ethylene oxide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product in a form suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diaminophenoxy)ethanol sulfate undergoes various chemical reactions, including:
Oxidation: When mixed with hydrogen peroxide, it undergoes oxidation to form colored compounds used in hair dyes.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in hair dye formulations.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other functional groups.
Major Products Formed
The major products formed from these reactions are colored compounds that impart color to hair in oxidative hair dye formulations .
Scientific Research Applications
2-(2,4-Diaminophenoxy)ethanol sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-Diaminophenoxy)ethanol sulfate in hair dye formulations involves its oxidation by hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This process imparts color to the hair, which is resistant to washing and fading .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminophenoxyethanol dihydrochloride: Another salt form used in similar applications.
2,4-Diaminophenol: The parent compound used in the synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate.
Uniqueness
This compound is unique due to its specific chemical structure that allows it to effectively participate in oxidative hair dye formulations, providing long-lasting color with minimal side effects .
Properties
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBEKCQQLDQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892454 | |
Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70643-20-8, 80997-82-6 | |
Record name | 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70643-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINOPHENOXYETHANOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671N06DARL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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